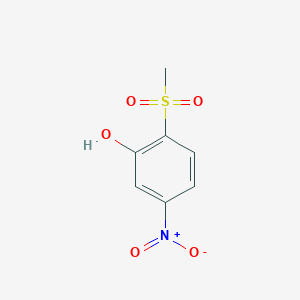

2-Methanesulfonyl-5-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methanesulfonyl-5-nitrophenol is a chemical compound with the molecular formula C7H7NO5S . It has a molecular weight of 217.2 . The compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO5S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 . This indicates the presence of a nitro group (-NO2) and a methanesulfonyl group (-SO2CH3) on the phenol ring.Applications De Recherche Scientifique

Chemical Synthesis

2-Methanesulfonyl-5-nitrophenol and related compounds serve as key intermediates in organic synthesis, facilitating the construction of complex molecules. For instance, methanesulfonic acid has been demonstrated as a highly effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles, starting from 2-aminophenol and carboxylic acids. This methodology is compatible with a wide array of substituents, showcasing the versatility of sulfonate derivatives in synthesizing heterocyclic compounds (Kumar, Rudrawar, & Chakraborti, 2008).

Material Science

Sulfonamide derivatives, including those related to this compound, have been synthesized and investigated for their antibacterial properties. These studies extend the application of such compounds into the realm of material science, where antimicrobial properties are crucial for developing medical devices, coatings, and textiles. The structural and antibacterial activity studies of sulfonamide derivatives and their metal complexes open up avenues for novel antimicrobial materials (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Catalysis

The electrochemical studies of aryl sulfones with strong electron-withdrawing groups, akin to this compound, reveal their unique behavior in reduction reactions. Such compounds can serve as catalysts or intermediates in developing new electrochemical synthesis methods, highlighting the role of sulfone derivatives in catalysis and synthetic chemistry. These studies also underline the potential for utilizing these compounds in designing new electrochemical processes (Pilard, Fourets, Simonet, Klein, & Peters, 2001).

Structural and Spectroscopic Applications

Complexes involving sulfone derivatives provide insights into the intermolecular interactions and structural dynamics of chemical compounds. Studies on the complexes of sulfone derivatives with bases like triazabicyclo[4.4.0]dec-5-ene have contributed to understanding proton transfer mechanisms and hydrogen bonding, crucial for developing novel materials and catalysts. These insights are invaluable for designing molecules with tailored properties for specific applications (Binkowska et al., 2001).

Mécanisme D'action

Mode of Action

It is known that methanesulfonates, a class of compounds to which 2-methanesulfonyl-5-nitrophenol belongs, act as biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that this compound may interact with its targets through a similar mechanism.

Propriétés

IUPAC Name |

2-methylsulfonyl-5-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHMWKLBELIIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2914059.png)

![(2S,3R)-5-hydroxy-3-[(2S,3R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2914061.png)

![(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2914063.png)

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)

![N-(3,4-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2914066.png)

![Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate](/img/structure/B2914067.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)

![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)

![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)